3,4-Dibromosulfolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preparation of Biotin Precursor

Scientific Field: Organic Chemistry

Summary of Application: 3,4-Dibromosulfolane reacts with amines to give the corresponding 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives.

Results or Outcomes: The reaction results in the formation of N, N ′-dibenzyl- cis -ureylenetetrahydrothiophene, a precursor of biotin.

Synthesis of Tetrahydrothienothiazinopurines

Summary of Application: 3,4-Dibromosulfolane is used in S,N-tandem heterocyclizations.

Results or Outcomes: The reaction results in the formation of tetrahydrothienothiazinopurines.

Inhibition of Crystallization in Modified Double-Base Propellants

Scientific Field: Materials Science

Summary of Application: 3,4-Dibromosulfolane is used in the preparation of modified double-base propellants.

Results or Outcomes: The results show that GAP can form a white gel on the surface of DNTF crystals and has a good coating effect which can significantly inhibit the crystallization.

Synthesis of 3,4-Disubstituted Maleimides

Summary of Application: 3,4-Dibromosulfolane is used in the synthesis of 3,4-disubstituted maleimides.

Results or Outcomes: The reaction results in the formation of 3,4-disubstituted maleimides.

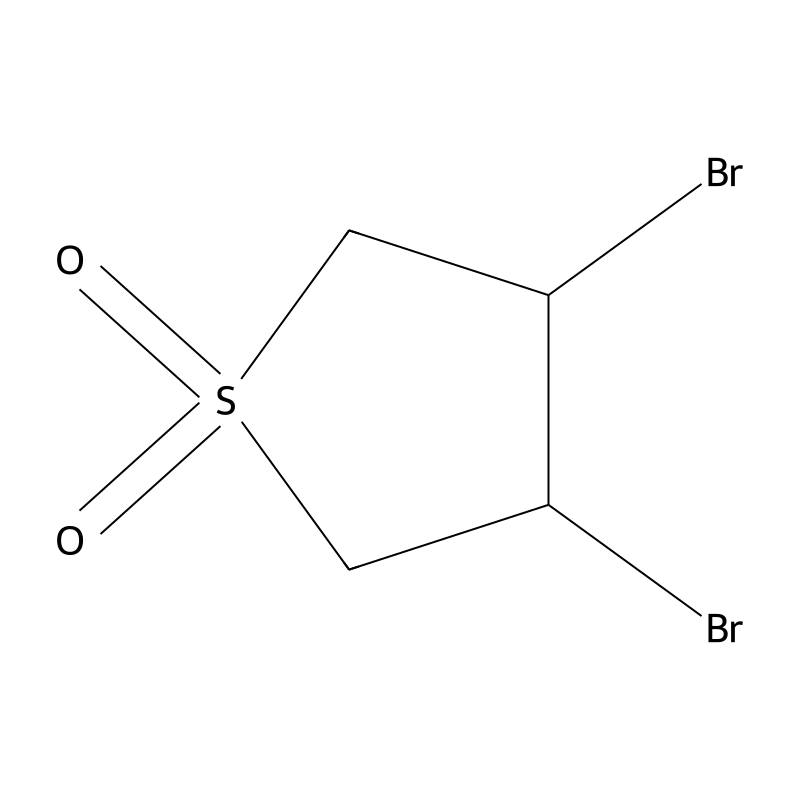

3,4-Dibromosulfolane is an organosulfur compound characterized by the presence of two bromine atoms attached to a sulfolane structure. Its chemical formula is C₄H₆Br₂O₂S, with a molecular weight of approximately 241.97 g/mol. The compound is notable for its unique structural features, including a five-membered ring containing a sulfur atom and the sulfone functional group. This configuration imparts distinctive chemical properties, making it a useful intermediate in organic synthesis.

3,4-Dibromosulfolane exhibits reactivity primarily due to the presence of bromine atoms, which can participate in various nucleophilic substitution reactions. One significant reaction involves its interaction with amines, resulting in the formation of 3,4-diaminosulfolane or 4-amino-2-sulfolene derivatives. This transformation highlights its utility as a precursor in the synthesis of more complex molecules .

Additionally, it has been utilized in S,N-tandem heterocyclizations, demonstrating its versatility in forming tetrahydrothienothiazinopurines through specific reaction pathways .

The synthesis of 3,4-dibromosulfolane typically involves the bromination of sulfolene. This process can be performed under controlled conditions to ensure selective bromination at the 3 and 4 positions of the sulfolene molecule. A common method includes dissolving sulfolene in a suitable solvent and adding bromine under an inert atmosphere to facilitate the reaction .

General Steps for Synthesis:- Preparation: Dissolve sulfolene in an appropriate solvent.

- Bromination: Slowly add bromine while maintaining low temperatures.

- Isolation: Purify the resulting product through recrystallization or chromatography.

3,4-Dibromosulfolane serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce sulfone functional groups into organic molecules enhances its utility in creating diverse chemical entities. Additionally, it may be explored for use in materials science due to its unique structural properties.

Research on the interaction studies involving 3,4-dibromosulfolane primarily focuses on its reactivity with nucleophiles such as amines. These studies reveal insights into how this compound can serve as a building block for more complex organic structures . Further investigations are needed to explore its interactions with various biological targets and its potential implications in medicinal chemistry.

Several compounds share structural similarities with 3,4-dibromosulfolane. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulfolane | Five-membered ring with sulfur | Solvent properties; used in extraction |

| 3-Bromosulfolane | Single bromine substitution | Less reactive than dibrominated variant |

| 4-Bromosulfolane | Single bromine substitution | Potentially different reactivity patterns |

| 3,4-Dichlorosulfolane | Chlorine instead of bromine | Different reactivity; potential applications in different domains |

Uniqueness of 3,4-Dibromosulfolane: The presence of two bromine atoms distinguishes 3,4-dibromosulfolane from other similar compounds, enhancing its reactivity and making it a valuable intermediate for synthesizing various derivatives.

The bromination of 3-sulfolene represents the primary synthetic route for the preparation of 3,4-dibromosulfolane, a compound with the molecular formula C₄H₆Br₂O₂S and molecular weight of 277.96 grams per mole [4]. This electrophilic addition reaction proceeds through the direct interaction of bromine with the double bond present in 3-sulfolene, resulting in the formation of 3,4-dibromotetrahydrothiophene 1,1-dioxide [6].

The mechanism of bromination involves the electrophilic attack of bromine on the alkene functionality of 3-sulfolene [6]. The reaction proceeds via a stepwise ionic addition mechanism, where bromine attacks the double bond to form a bromonium ion intermediate, followed by nucleophilic attack by bromide ion to yield the dibrominated product [35]. This process results in trans-dibromo addition across the double bond [10].

Optimized reaction conditions have been established through systematic studies documented in patent literature [1]. The most effective protocol involves heating 3-sulfolene with bromine in carbon tetrachloride at temperatures ranging from 75 to 90 degrees Celsius [1]. The reaction typically requires 30 to 50 minutes for complete addition of bromine, with total reaction times extending up to several hours depending on temperature [1].

| Example | Sulfolene (g) | Solvent | Solvent Amount (g) | Bromine (g) | Temperature (°C) | Addition Time (min) | Product Weight (g) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| Example 1 | 59 | Carbon tetrachloride | 59 | 80 | 90 | 30 | 137.1 | 99.5 | 98.6 |

| Example 2 | 59 | Carbon tetrachloride | 100 | 160 | 90 | 50 | 136.2 | 99.4 | 98.0 |

| Example 3 | 59 | Benzene | 100 | 80 | 75 | 30 | 136.6 | 99.3 | 98.3 |

The choice of solvent significantly influences reaction efficiency and product quality [1]. Carbon tetrachloride has been identified as the preferred solvent, providing superior yields compared to alternative solvents such as benzene [1]. The reaction in carbon tetrachloride at 90 degrees Celsius consistently produces yields exceeding 98 percent with purities above 99 percent [1].

Stoichiometric considerations reveal that optimal results are achieved using 1.0 to 2.0 equivalents of bromine relative to 3-sulfolene [1]. Excess bromine ensures complete conversion of the starting material while minimizing the formation of partially brominated intermediates [1]. The controlled dropwise addition of bromine over 30 to 50 minutes prevents rapid temperature increases and reduces the likelihood of side reactions [1].

Alternative Synthetic Approaches

While bromination of 3-sulfolene remains the predominant synthetic method, several alternative approaches have been investigated for the preparation of 3,4-dibromosulfolane and related compounds [7] [15]. These methodologies offer potential advantages in specific synthetic contexts or when 3-sulfolene is not readily available.

One alternative approach involves the preparation of 3,4-dibromosulfolane through multi-step synthetic sequences starting from different precursors [5]. Research has demonstrated the feasibility of constructing sulfolane frameworks through cycloaddition reactions followed by subsequent functionalization [5]. These methods typically involve the formation of the five-membered ring system prior to introduction of the bromine substituents [5].

The development of metal-catalyzed approaches has also been explored for the synthesis of halogenated sulfolane derivatives [9]. Noble metal catalysis has been successfully employed in the preparation of various sulfolene building blocks [9]. These methodologies offer enhanced selectivity and milder reaction conditions compared to traditional electrophilic bromination [9].

Electrochemical methods represent another alternative synthetic strategy for the preparation of dibrominated sulfolane compounds [31]. These approaches utilize controlled electrochemical conditions to effect halogenation reactions [31]. The electrochemical dehalogenation and rehalogenation processes have been demonstrated for related dibrominated organic compounds [31].

Research into fluorinated analogs has provided insights into alternative synthetic pathways that could potentially be adapted for dibromosulfolane synthesis [23]. These studies have explored the preparation of halogenated derivatives through fluorination reactions using gaseous fluorine-nitrogen mixtures [23]. Similar methodologies could potentially be modified for bromination reactions [23].

Purification and Characterization Techniques

The purification of 3,4-dibromosulfolane involves several critical steps to achieve the high purity levels required for research and industrial applications [1]. The crude product obtained from bromination reactions typically requires filtration, washing, and drying procedures to remove impurities and residual solvents [1].

Initial purification involves filtration of the crude reaction mixture to separate the solid 3,4-dibromosulfolane product from the liquid phase [1]. The solid product is subsequently washed multiple times with the reaction solvent, typically carbon tetrachloride or benzene, to remove residual bromine and other impurities [1]. This washing procedure is repeated 2 to 3 times to ensure complete removal of contaminants [1].

Crystallization techniques play a crucial role in achieving high purity levels [18]. The compound exhibits favorable crystallization properties, forming white to almost white crystalline solids [4] [8]. Recrystallization from appropriate solvents can further enhance purity, with the compound showing sharp melting points characteristic of pure materials [18] [25].

| Property | Value | Characterization Method |

|---|---|---|

| Melting Point | 141-143°C | Melting point apparatus [1] [4] |

| Physical State | White crystalline solid | Visual inspection [4] [8] |

| Purity | >98.0% | Gas chromatography [8] |

| Molecular Weight | 277.96 g/mol | Mass spectrometry [4] |

| Density | 1.9920 g/cm³ | Density measurement [4] |

Characterization of 3,4-dibromosulfolane employs multiple analytical techniques to confirm structure and assess purity [4] [8]. Melting point determination serves as a primary purity assessment tool, with pure samples exhibiting sharp melting points between 141 and 143 degrees Celsius [1] [4] [25]. The compound shows consistent melting point ranges across different synthetic batches, indicating reproducible synthetic procedures [1].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [7] [20]. The compound exhibits characteristic resonances consistent with the dibromosulfolane structure [7]. Proton nuclear magnetic resonance spectra show signals corresponding to the methylene protons and the protons attached to the brominated carbons [7].

Gas chromatography analysis serves as the primary method for purity assessment [8]. High-performance liquid chromatography techniques can also be employed for quantitative analysis and detection of impurities [8]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the dibromosulfolane structure [4].

Infrared spectroscopy offers additional structural confirmation through identification of characteristic functional group absorptions [24]. The sulfolane ring system exhibits distinctive infrared absorption patterns that can be used for identification purposes [24]. Brominated compounds show characteristic absorption features in the fingerprint region of the infrared spectrum [24].

Scale-up Considerations for Laboratory and Industrial Preparation

The transition from laboratory-scale synthesis to industrial production of 3,4-dibromosulfolane requires careful consideration of multiple factors including reaction engineering, safety protocols, and economic considerations [29] [32]. Industrial-scale preparation must address challenges related to heat and mass transfer, mixing efficiency, and waste management [1].

Temperature control represents a critical factor in large-scale bromination reactions [1] [29]. The exothermic nature of the bromination process requires effective heat removal systems to maintain optimal reaction temperatures [29]. Industrial reactors must be equipped with adequate cooling capacity to handle the heat of reaction while maintaining uniform temperature distribution throughout the reaction mixture [29].

Mixing and mass transfer considerations become increasingly important as reaction scale increases [1] [32]. The heterogeneous nature of the bromination reaction requires effective agitation systems to ensure proper contact between reactants [1]. Poor mixing can result in localized temperature hotspots and reduced reaction efficiency [1].

| Scale Parameter | Laboratory Scale | Industrial Scale | Considerations |

|---|---|---|---|

| Batch Size | 50-100 g | 1-10 kg | Heat transfer limitations [29] |

| Reaction Vessel | Round-bottom flask | Jacketed reactor | Temperature control [29] |

| Mixing | Magnetic stirrer | Mechanical agitator | Mass transfer efficiency [32] |

| Addition Rate | Manual dropwise | Controlled feed | Safety and selectivity [1] |

| Temperature Control | Oil bath | Cooling jacket | Heat removal capacity [29] |

Solvent selection for industrial processes must consider both technical performance and economic factors [29] [32]. While carbon tetrachloride provides excellent results in laboratory synthesis, industrial applications may require alternative solvents due to environmental and safety considerations [32]. The development of environmentally acceptable solvent systems represents an important consideration for commercial production [32].

Waste stream management becomes a significant factor in industrial-scale operations [32]. The bromination process generates waste streams containing residual bromine, organic solvents, and other byproducts that require appropriate treatment and disposal [32]. Industrial facilities must implement effective waste treatment systems to meet environmental regulations [32].

Process optimization for industrial applications focuses on maximizing yield while minimizing production costs [29]. This involves optimization of reaction conditions, solvent usage, and purification procedures to achieve economic viability [29]. Continuous process development may offer advantages over batch operations for large-scale production [29].

Quality control systems for industrial production must ensure consistent product quality across multiple batches [29]. This requires implementation of analytical testing protocols throughout the production process [29]. Statistical process control methods can be employed to monitor critical process parameters and maintain product specifications [29].

The stereochemical aspects of 3,4-dibromosulfolane reactions are fundamentally important to understanding its reactivity patterns and product distributions. The compound contains two chiral centers at the C-3 and C-4 positions, where the bromine atoms are attached to the sulfolane ring framework [1] [2]. This stereochemical arrangement creates the possibility for multiple stereoisomeric forms, including cis and trans configurations.

The presence of two stereogenic centers in 3,4-dibromosulfolane leads to the formation of diastereomeric products in substitution reactions. The spatial arrangement of the bromine substituents influences the accessibility of nucleophiles to the carbon centers, thereby affecting reaction rates and product selectivity [2]. The five-membered sulfolane ring adopts a puckered conformation, which further influences the stereochemical outcomes of reactions involving this compound.

In nucleophilic substitution reactions with amines, the stereochemical configuration of the starting material determines the stereochemistry of the resulting diaminosulfolane products [3] [4]. The formation of the biotin precursor N,N-dibenzyl-cis-ureylenetetrahydrothiophene from cis-3,4-bis(benzylamino)sulfolane demonstrates the retention of stereochemical information throughout the reaction sequence. This stereochemical control is crucial for the biological activity of the final products.

The stereochemical considerations extend to the conformational dynamics of the sulfolane ring system. The ring puckering affects the relative orientations of the bromine substituents and influences the energy barriers for different reaction pathways. Computational studies have shown that the preferred conformations of dibromosulfolane derivatives are those that minimize steric interactions between the bulky bromine atoms and the sulfone functionality [2].

Computational Studies of Electronic Structure

Density functional theory calculations have provided significant insights into the electronic structure of 3,4-dibromosulfolane and related sulfolane compounds. The electronic properties of these molecules are characterized by the unique combination of the electron-withdrawing sulfone group and the electron-rich bromine substituents [5] [6].

DFT calculations using various functionals, including PBE1PBE/6-311+G(d,p) and B3LYP methods, have been employed to determine the electronic structure parameters of sulfolane derivatives [5] [7]. These calculations reveal that the sulfone group acts as a strong electron-withdrawing moiety, significantly affecting the electron density distribution throughout the molecule. The S=O bonds in the sulfone group exhibit partial ionic character, with the sulfur atom bearing a substantial positive charge.

The electronic structure of 3,4-dibromosulfolane is characterized by the presence of multiple molecular orbitals with significant contributions from both the sulfur d-orbitals and the bromine p-orbitals. The highest occupied molecular orbital (HOMO) typically involves electron density localized on the bromine atoms, while the lowest unoccupied molecular orbital (LUMO) is often centered on the sulfone functionality [6].

Computational analysis of the electrostatic potential surfaces of 3,4-dibromosulfolane reveals regions of high electron density around the bromine atoms and areas of electron deficiency near the sulfone group. These electronic properties directly influence the compound's reactivity patterns, with nucleophilic attack favored at the carbon centers adjacent to the electron-withdrawing sulfone group [5].

The polarizability and dipole moment of 3,4-dibromosulfolane have been calculated using density functional methods, providing insights into the compound's behavior in different solvents and its interactions with other molecules. The high dipole moment of the sulfone group contributes to the compound's solubility characteristics and its ability to participate in dipole-dipole interactions [6].

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of 3,4-dibromosulfolane proceed through well-defined mechanistic pathways that are influenced by the electronic and steric properties of the molecule. The primary reaction pathway involves the displacement of bromide ions by nucleophiles, particularly amines, to form the corresponding substituted sulfolane derivatives [3] [4].

The mechanism of nucleophilic substitution in 3,4-dibromosulfolane typically follows an SN2 pathway, characterized by the simultaneous formation of the new carbon-nitrogen bond and the breaking of the carbon-bromine bond. The electron-withdrawing nature of the sulfone group enhances the electrophilicity of the carbon centers, facilitating nucleophilic attack [4]. The reaction proceeds through a transition state in which the nucleophile approaches the carbon center from the backside, opposite to the leaving bromide ion.

The reaction with primary and secondary amines yields 3,4-diaminosulfolane derivatives, while the reaction conditions and stoichiometry can influence whether mono- or disubstitution occurs [3]. The formation of 4-amino-2-sulfolene derivatives through elimination reactions represents an alternative pathway that competes with the substitution mechanism. The balance between substitution and elimination depends on the reaction conditions, including temperature, solvent, and the nature of the nucleophile.

Kinetic studies have shown that the rate of nucleophilic substitution is influenced by the electronic properties of the nucleophile, with more nucleophilic amines reacting faster than less nucleophilic ones [4]. The steric bulk of the nucleophile also plays a role, with bulky amines showing reduced reactivity due to steric hindrance during the approach to the carbon center.

The regioselectivity of the substitution reaction is influenced by the electronic environment of the two carbon centers bearing the bromine substituents. Although both positions are activated by the electron-withdrawing sulfone group, subtle differences in their electronic environments can lead to preferential substitution at one position over the other [3].

Elimination Reaction Mechanisms

Elimination reactions represent an important mechanistic pathway for 3,4-dibromosulfolane, particularly under basic conditions or when treated with strong nucleophiles. The elimination of hydrogen bromide from the molecule leads to the formation of unsaturated sulfolane derivatives and represents a competing reaction pathway to nucleophilic substitution [8] [9].

The elimination mechanism typically follows an E2 pathway, characterized by the concerted removal of a proton and a bromide ion. The reaction proceeds through a transition state in which the base abstracts a proton from a carbon center adjacent to the carbon bearing the bromine substituent, while the carbon-bromine bond breaks simultaneously [8]. This concerted mechanism requires the proton and bromide ion to be in an anti-periplanar arrangement for optimal orbital overlap.

Studies using ultrasonically dispersed potassium have demonstrated the chemoselectivity of elimination reactions in dibromosulfolane systems [9]. The reaction conditions favor deprotonation at specific positions, leading to the formation of elimination products rather than carbon-sulfur bond cleavage or other competing reactions. The regioselectivity of the elimination depends on the acidity of the protons and the stability of the resulting alkene products.

The formation of double dehydrohalogenation products has been observed under more vigorous reaction conditions, leading to the creation of highly unsaturated sulfolane derivatives [9]. These reactions proceed through sequential elimination steps, with the first elimination creating a more acidic proton that facilitates the second elimination reaction.

The elimination reactions of 3,4-dibromosulfolane can also lead to ring-opening processes under certain conditions, particularly when the elimination occurs in conjunction with nucleophilic attack at the sulfur center. However, the stability of the sulfone group generally prevents such ring-opening reactions under mild conditions [8].

Temperature and solvent effects play crucial roles in determining the relative rates of elimination versus substitution reactions. Higher temperatures generally favor elimination reactions due to their higher activation energies, while polar protic solvents can stabilize the charged intermediates involved in both pathways [8].